
O-(N-Phthalimido)acetophenone
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Description
O-(N-Phthalimido)acetophenone (CAS: Not explicitly provided; structure shown in Figure 1) is a substituted N-phenylphthalimide derivative first synthesized in the late 1970s. Its molecular structure comprises a phthalimide moiety linked via an ortho-substituted phenyl group to an acetophenone functional group. This compound gained prominence due to its potent hypolipidemic activity, reducing serum cholesterol and triglyceride levels in rodents by 57% and 44%, respectively, at a dosage of 20 mg/kg/day . Its mechanism involves dual pathways: inhibition of hepatic enzymes responsible for de novo lipid synthesis and acceleration of cholesterol excretion via bile . Pharmacokinetic studies in Sprague-Dawley rats revealed rapid oral absorption (peak plasma concentration within 15 minutes) and predominant urinary excretion (60% within 48 hours), with metabolites (e.g., N-(o-acetophenone)phthalamic acid) exhibiting reduced activity .
Comparison with Similar Compounds
Structural Analogs: Phthalimide Derivatives
a. 3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide with a chloro substituent at the 3-position and an N-phenyl group (Figure 1, ).
- Activity: Primarily used in polymer synthesis (e.g., polyimides) rather than pharmacology.
- Key Difference: The absence of the acetophenone substituent in 3-chloro-N-phenyl-phthalimide eliminates lipid-lowering effects, highlighting the critical role of the ortho-acetophenone group in O-(N-Phthalimido)acetophenone’s bioactivity .
b. N-Phenylphthalimide (Unsubstituted)
- Structure : Basic phthalimide with an N-phenyl group.
- Activity: Demonstrates moderate hypolipidemic activity (10–20% cholesterol reduction in mice) but is significantly less potent than this compound .
- SAR Insight: The ortho-acetophenone group in this compound enhances binding to lipid metabolism targets, likely through improved hydrophobicity or steric interactions .
Functional Analogs: Hypolipidemic Agents
a. Clofibrate
- Structure : Aryloxyisobutyric acid derivative.
- Activity: A benchmark hypolipidemic drug, Clofibrate reduces cholesterol by ~30% in clinical use. This compound outperforms Clofibrate in potency (57% vs. 30% cholesterol reduction) and exhibits dual triglyceride-lowering effects .
- Mechanistic Contrast: Clofibrate primarily activates peroxisome proliferator-activated receptors (PPARs), while this compound directly inhibits acetyl-CoA carboxylase and enhances lipid excretion .
b. Apocynin and Paeonol (Natural Acetophenone Derivatives)
- Structure: Simple acetophenones with hydroxyl/methoxy substituents.
- Activity: Apocynin (anti-inflammatory) and paeonol (analgesic) lack hypolipidemic effects but demonstrate the structural versatility of acetophenones in drug discovery .
- Key Difference: The phthalimide moiety in this compound introduces a rigid, planar structure that likely enhances target specificity compared to simpler acetophenones .
Pharmacokinetic and Metabolic Comparison
Mechanistic Comparison
Properties
CAS No. |
83665-31-0 |
---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-(2-acetylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H11NO3/c1-10(18)11-6-4-5-9-14(11)17-15(19)12-7-2-3-8-13(12)16(17)20/h2-9H,1H3 |
InChI Key |
GWPXUNTVFUYEFS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
83665-31-0 |
Synonyms |
O-(N-phthalimido)acetophenone |
Origin of Product |
United States |
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